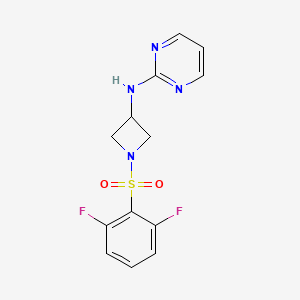
N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring attached to an azetidine moiety, which is further substituted with a difluorophenylsulfonyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the cycloaddition reaction to form the azetidine ring, followed by sulfonylation and subsequent attachment of the pyrimidine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale .
化学反应分析
Types of Reactions: N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group, leading to different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, specific solvents, and catalysts .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine has several scientific research applications:
作用机制
The mechanism of action of N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .
相似化合物的比较
- N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-4-amine
- N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-5-amine
Comparison: Compared to similar compounds, N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine exhibits unique properties due to the specific positioning of the pyrimidine ring and the difluorophenylsulfonyl group. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for research .
生物活性
N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a pyrimidine ring and an azetidine moiety, along with a difluorophenyl sulfonyl group. Its molecular formula is C12H10F2N4O2S, and it has a molecular weight of approximately 332.28 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. For instance, studies have indicated that similar compounds exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
1. Anticancer Activity
Recent research highlights the compound's potential in cancer therapy. It has been shown to induce apoptosis in tumor cells and exhibit cytotoxicity comparable to established chemotherapeutic agents. For example, a study demonstrated that derivatives of pyrimidine compounds, including those with similar structures, displayed significant cytotoxic effects in hypopharyngeal tumor cell lines .
2. Anti-inflammatory Effects
The anti-inflammatory properties of pyrimidine derivatives are well-documented. The compound may inhibit the expression of inflammatory mediators such as prostaglandins and nitric oxide. In vitro studies have shown that related compounds effectively suppress COX-2 activity, which is crucial for inflammation management .
Case Study 1: Anticancer Efficacy
A study focusing on a series of pyrimidine derivatives found that compounds similar to this compound exhibited enhanced anticancer activity through the modulation of apoptotic pathways in tumor cells. The results indicated that the presence of the difluorophenyl group significantly improved binding affinity to cancer-related targets .
Case Study 2: Inhibition of Inflammatory Pathways
In another investigation, researchers evaluated the anti-inflammatory effects of various pyrimidine derivatives in animal models. The findings revealed that specific structural modifications led to increased efficacy in reducing inflammation markers such as IL-6 and TNF-alpha levels .
属性
IUPAC Name |
N-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O2S/c14-10-3-1-4-11(15)12(10)22(20,21)19-7-9(8-19)18-13-16-5-2-6-17-13/h1-6,9H,7-8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDIFHUOTBHMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














